molecular formula C13H23NO6 B558365 Boc-Asp-OtBu CAS No. 34582-32-6

Boc-Asp-OtBu

Cat. No. B558365
CAS RN: 34582-32-6
M. Wt: 289,33 g/mole
InChI Key: RAUQRYTYJIYLTF-QMMMGPOBSA-N
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Description

“Boc-Asp-OtBu” is a derivative of aspartic acid . It is used in the field of peptide synthesis . It is a white solid and is used in stereoselective synthesis .


Synthesis Analysis

“Boc-Asp-OtBu” is used in the preparation of highly selective thrombin inhibitors . It is also used in the preparation of thiopeptides and thioacylating agents . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides with high yields and diastereoselectivity .


Molecular Structure Analysis

The molecular formula of “Boc-Asp-OtBu” is C₁₃H₂₃NO₆ . Its molar mass is 289.32 g/mol .


Chemical Reactions Analysis

“Boc-Asp-OtBu” is used in the formation of the peptide bond . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides .


Physical And Chemical Properties Analysis

“Boc-Asp-OtBu” is a white solid . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 429.0±40.0 °C . The melting point is 101-103°C . It is slightly soluble in DMSO and methanol .

Mechanism of Action

Target of Action

Boc-Asp-OtBu, also known as N-α-t.-Boc-L-aspartic acid α-t.-butyl ester , is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins. Therefore, the primary targets of Boc-Asp-OtBu are likely to be proteins or enzymes that interact with aspartic acid during protein synthesis.

Safety and Hazards

“Boc-Asp-OtBu” should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

“Boc-Asp-OtBu” is used in the field of peptide synthesis . It is a promising compound for future research and development in the field of medicinal chemistry and pharmacology .

properties

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQRYTYJIYLTF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426664
Record name Boc-Asp-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp-OtBu

CAS RN

34582-32-6
Record name Boc-Asp-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of protecting groups like Boc and OtBu in Boc-Asp-OtBu during peptide synthesis?

A1: Protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. In Boc-Asp-OtBu:

    Q2: The research papers mention using Boc-Asp-OtBu as a starting material for synthesizing various compounds. Can you elaborate on an example?

    A2: Absolutely. One study describes using Boc-Asp-OtBu as a precursor for synthesizing galactosylated 5-hydroxylysine mimetics . These mimetics are valuable tools for studying collagen-induced arthritis. The researchers exploited the structure of Boc-Asp-OtBu, specifically its protected carboxylic acid group, to facilitate the introduction of the desired modifications.

    Q3: The papers discuss different coupling methods used with Boc-Asp-OtBu. Can you provide some examples and their implications?

    A3: Certainly. Some common coupling methods mentioned include:

    • DCC-HOBT: This method, using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT), was employed to couple peptide segments built from Boc-Asp-OtBu . This method is known for its efficiency in forming amide bonds.
    • PyBOP: Another paper describes using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) for coupling Fmoc-protected amino acids to peptides containing a residue derived from Boc-Asp-OtBu . PyBOP is a popular coupling reagent in solid-phase peptide synthesis.

    Q4: Can you discuss any specific challenges or considerations related to using Boc-Asp-OtBu in peptide synthesis?

    A4: One challenge is the potential for aspartimide formation during synthesis, especially under basic conditions. Aspartimide formation is a side reaction that can lead to undesired byproducts and lower the yield of the desired peptide. Researchers often use strategies like minimizing exposure to basic conditions or employing modified coupling protocols to minimize aspartimide formation [, ].

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